2-Amino-N-[2-(benzyl-cyclopropyl-amino)-cyclohexyl]-acetamide
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Overview
Description
2-Amino-N-[2-(benzyl-cyclopropyl-amino)-cyclohexyl]-acetamide is a synthetic organic compound with the molecular formula C18H27N3O This compound is characterized by the presence of an amino group, a benzyl-cyclopropyl-amino group, and a cyclohexyl-acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-[2-(benzyl-cyclopropyl-amino)-cyclohexyl]-acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of Benzyl-Cyclopropyl-Amine: This step involves the reaction of benzylamine with cyclopropyl bromide in the presence of a base such as sodium hydride or potassium carbonate to form benzyl-cyclopropyl-amine.
Cyclohexyl-Acetamide Formation: Cyclohexylamine is reacted with acetic anhydride to form cyclohexyl-acetamide.
Coupling Reaction: The final step involves the coupling of benzyl-cyclopropyl-amine with cyclohexyl-acetamide in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-Amino-N-[2-(benzyl-cyclopropyl-amino)-cyclohexyl]-acetamide can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN).
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
2-Amino-N-[2-(benzyl-cyclopropyl-amino)-cyclohexyl]-acetamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-N-[2-(benzyl-cyclopropyl-amino)-cyclohexyl]-acetamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain.
Comparison with Similar Compounds
Similar Compounds
2-Amino-N-[2-(cyclopropyl-amino)-cyclohexyl]-acetamide: Lacks the benzyl group, which may affect its binding affinity and specificity.
2-Amino-N-[2-(benzyl-amino)-cyclohexyl]-acetamide: Lacks the cyclopropyl group, which may influence its chemical reactivity and biological activity.
Uniqueness
2-Amino-N-[2-(benzyl-cyclopropyl-amino)-cyclohexyl]-acetamide is unique due to the presence of both benzyl and cyclopropyl groups, which confer distinct chemical and biological properties. These structural features may enhance its binding affinity to specific molecular targets and improve its pharmacokinetic profile.
Properties
IUPAC Name |
2-amino-N-[2-[benzyl(cyclopropyl)amino]cyclohexyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O/c19-12-18(22)20-16-8-4-5-9-17(16)21(15-10-11-15)13-14-6-2-1-3-7-14/h1-3,6-7,15-17H,4-5,8-13,19H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHONRWKVLKYBPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)NC(=O)CN)N(CC2=CC=CC=C2)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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